molecular formula C4H5BrN2O2 B1518721 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide CAS No. 1030613-69-4

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

Cat. No. B1518721
M. Wt: 193 g/mol
InChI Key: NVMBOQJWLFNIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide is a chemical compound with the empirical formula C4H5BrN2O2 . It has a molecular weight of 193.00 . The IUPAC name for this compound is 3-bromo-4,5-dihydro-5-isoxazolecarboxamide .


Molecular Structure Analysis

The SMILES string for this compound is NC(=O)C1CC(Br)=NO1 . The InChI code is 1S/C4H5BrN2O2/c5-3-1-2(4(6)8)9-7-3/h2H,1H2,(H2,6,8) .


Physical And Chemical Properties Analysis

This compound is a solid . The storage temperature and other physical properties are not specified .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Isoxazole and Dihydroisoxazole Derivatives : The synthesis and rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes have been explored. These compounds were obtained through reactions involving the opening of the oxadiazole ring and were shown to undergo rearrangement to aminofurazans under alkaline conditions (Andrianov et al., 1991). This indicates the potential for similar compounds to be used in synthetic pathways involving rearrangements or as intermediates in the synthesis of complex heterocyclic structures.

  • Selective Nucleophilic Chemistry : The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from trifunctionalized cores demonstrates the use of selective nucleophilic chemistry. This methodology can be applied to generate a wide variety of isoxazole derivatives, hinting at the versatility of compounds with similar functionalities in synthetic organic chemistry (Robins et al., 2007).

  • Amide Formation Mechanisms : Research into the mechanisms of amide formation, especially in aqueous media, sheds light on the synthetic utility of carboxylic acid derivatives. The use of carbodiimide for bioconjugation and amide bond formation between carboxylic acids and amines is relevant for understanding how similar compounds might be utilized in bioconjugation and peptide synthesis (Nakajima & Ikada, 1995).

Application in Drug Discovery and Material Science

  • Catalytic Activity and Luminescence : Cyclopalladated complexes of related compounds, such as thiophosphorylbenzoic acid thioamides, have shown high catalytic activity and luminescence. This suggests that compounds with bromo and amide functionalities could also find applications in catalysis and as components in luminescent materials (Kozlov et al., 2008).

Safety And Hazards

The compound has several hazard statements: H301, H302, H315, H319, H335 . Precautionary statements include P261, P280 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2/c5-3-1-2(4(6)8)9-7-3/h2H,1H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMBOQJWLFNIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656832
Record name 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

CAS RN

1030613-69-4
Record name 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (6.2 g, 28 mmol) and a solution of 2M ammonia in MeOH (56 mL) was stirred at room temperature for 1-2 h. Volatile materials were removed in vacuo to give the crude title compound as a white solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
56 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
Reactant of Route 3
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
Reactant of Route 4
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
Reactant of Route 5
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
Reactant of Route 6
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.